GFB-8438

Descripción general

Descripción

GFB-8438 es un inhibidor de molécula pequeña que se dirige específicamente al canal iónico receptor potencial transitorio canónico 5 (TRPC5). Este compuesto ha demostrado ser prometedor en el tratamiento de diversas enfermedades, particularmente aquellas relacionadas con la función renal, como la glomeruloesclerosis segmentaria focal .

Aplicaciones Científicas De Investigación

Química: Utilizado como un compuesto de herramienta para estudiar la estructura y función de los canales TRPC5

Biología: Ayuda a comprender el papel de TRPC5 en la señalización celular y sus implicaciones en varios procesos fisiológicos

Medicina: Muestra promesa en el tratamiento de enfermedades renales, particularmente la glomeruloesclerosis segmentaria focal, al inhibir los canales TRPC5

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a TRPC5 para diversas enfermedades

Mecanismo De Acción

GFB-8438 ejerce sus efectos uniéndose al dominio similar al sensor de voltaje del canal TRPC5, inhibiendo así su actividad. Esta unión evita la entrada de iones calcio a través del canal, lo cual es crucial para varios procesos celulares. Se ha demostrado que la inhibición de TRPC5 por this compound protege las células renales de lesiones y reduce la proteinuria en modelos animales .

Análisis Bioquímico

Biochemical Properties

GFB-8438 plays a crucial role in biochemical reactions by selectively inhibiting TRPC5 and TRPC4 channels. The compound exhibits an IC50 of 0.18 μM for hTRPC5 and 0.29 μM for hTRPC4 . This compound interacts with these channels by binding to their ligand-binding pockets, thereby preventing the influx of calcium ions and modulating cellular calcium signaling . This selective inhibition is essential for studying the physiological and pathological roles of TRPC channels in various tissues.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In mouse podocytes, pretreatment with this compound effectively blocked synaptopodin loss and cytoskeletal remodeling induced by protamine sulfate . This indicates that this compound can protect podocytes from injury and maintain their structural integrity. Additionally, the compound influences cell signaling pathways by inhibiting calcium influx through TRPC5 and TRPC4 channels, which can affect gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with TRPC5 and TRPC4 channels. The compound binds to the ligand-binding pockets of these channels, leading to their inhibition . This binding prevents the opening of the channels and the subsequent influx of calcium ions, thereby modulating calcium-dependent signaling pathways. This compound’s selective inhibition of TRPC5 and TRPC4 channels is crucial for understanding their roles in various physiological and pathological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in both in vitro and in vivo studies. For instance, in a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of focal segmental glomerulosclerosis (FSGS), this compound significantly reduced total protein and albumin concentrations in urine over a three-week period . This indicates that this compound maintains its inhibitory effects on TRPC5 and TRPC4 channels over time, contributing to its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In the DOCA-salt rat model of FSGS, a dosage of 30 mg/kg administered subcutaneously daily for three weeks resulted in a significant reduction in urine protein concentrations . Additionally, pharmacokinetic analysis in Sprague Dawley rats showed that a dosage of 1 mg/kg administered intravenously resulted in a clearance rate of 31 mL/min/kg, a volume of distribution of 1.17 L/kg, and a half-life of 0.5 hours . These findings highlight the importance of dosage optimization for achieving desired therapeutic effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s selective inhibition of TRPC5 and TRPC4 channels affects calcium signaling pathways, which are critical for numerous cellular processes . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, contributing to its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective inhibition of TRPC5 and TRPC4 channels affects its localization and accumulation in target tissues . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target TRPC5 and TRPC4 channels. The compound’s binding interactions with these channels direct it to specific compartments or organelles where it exerts its inhibitory effects . This targeted localization is crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GFB-8438 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente.

Métodos de producción industrial

La producción industrial de this compound generalmente involucra una síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos, como la recristalización y la cromatografía, para obtener el producto final con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones

GFB-8438 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen varios agentes halogenantes, agentes reductores y catalizadores. Las reacciones generalmente se llevan a cabo bajo temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound son típicamente derivados con selectividad y potencia mejoradas contra TRPC5. Estos derivados se prueban aún más para su actividad biológica y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares

GFB-9289: Otro inhibidor de TRPC5 con un núcleo de piridazinona similar

GFB-8749: Un compuesto relacionado con modificaciones para mejorar la selectividad y la potencia

Clemizole: Un derivado de benzimidazol que también inhibe TRPC5 pero con diferentes características de unión.

HC-070: Otro inhibidor de TRPC5 con sitios de unión y mecanismos distintos.

Singularidad de GFB-8438

This compound destaca por su alta selectividad y potencia contra TRPC5, con mínima actividad contra otros miembros de la familia TRP y canales iónicos. Esta selectividad lo convierte en una herramienta valiosa para estudiar la función de TRPC5 y un candidato prometedor para el desarrollo terapéutico .

Propiedades

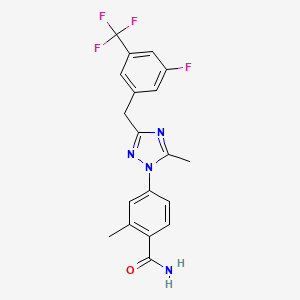

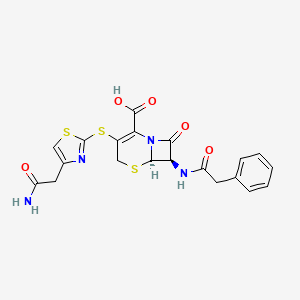

IUPAC Name |

5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITRKIWBJVJRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of GFB-8438?

A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. [] While the exact binding mechanism is not described in the provided abstracts, it is known that TRPC5 channels are non-selective cation channels permeable to Ca2+. By inhibiting TRPC5, this compound likely reduces Ca2+ influx into cells, thereby modulating downstream signaling pathways involved in actin remodeling and cell migration. [] This mechanism is particularly relevant in podocytes, cells crucial for kidney filtration, where TRPC5 overactivity is implicated in proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS). []

Q2: What evidence supports the efficacy of this compound in treating proteinuric kidney disease?

A2: The research highlights the efficacy of this compound in both in vitro and in vivo models of proteinuric kidney disease. In vitro, this compound protected mouse podocytes from injury induced by protamine sulfate, a known inducer of podocyte damage. [] More significantly, in vivo studies using a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS demonstrated that this compound significantly reduced both total protein and albumin concentrations in urine. [] This reduction in proteinuria suggests that this compound could be a promising therapeutic agent for treating proteinuric kidney diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

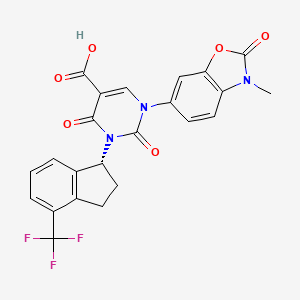

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

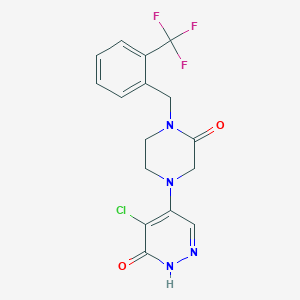

![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)

![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)